molecular formula C32H50O8 B1679996 Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,9,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-9-(methoxymethoxy)-1,1,6,8-tetramethyl-5-oxo-9ah-cyclopropa(3,4)benz(1,2-E)azulen-9a-yl ester CAS No. 800385-91-5

Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,9,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-9-(methoxymethoxy)-1,1,6,8-tetramethyl-5-oxo-9ah-cyclopropa(3,4)benz(1,2-E)azulen-9a-yl ester

Cat. No.: B1679996
CAS No.: 800385-91-5
M. Wt: 562.7 g/mol
InChI Key: CKYIOSKIUGWMBM-VPQLAEANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is recognized by its Unique Ingredient Identifier (UNII) assigned by the United States Food and Drug Administration (FDA) . This compound is notable for its applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,9,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-9-(methoxymethoxy)-1,1,6,8-tetramethyl-5-oxo-9ah-cyclopropa(3,4)benz(1,2-E)azulen-9a-yl ester would likely involve large-scale organic synthesis processes, ensuring high yield and purity. The methods would be optimized for cost-effectiveness and efficiency, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,9,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-9-(methoxymethoxy)-1,1,6,8-tetramethyl-5-oxo-9ah-cyclopropa(3,4)benz(1,2-E)azulen-9a-yl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,9,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-9-(methoxymethoxy)-1,1,6,8-tetramethyl-5-oxo-9ah-cyclopropa(3,4)benz(1,2-E)azulen-9a-yl ester has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,9,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-9-(methoxymethoxy)-1,1,6,8-tetramethyl-5-oxo-9ah-cyclopropa(3,4)benz(1,2-E)azulen-9a-yl ester can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

    NPB-10: Shares structural similarities but differs in specific functional groups.

    NPB-12: Another related compound with variations in its molecular structure.

This compound is unique due to its specific molecular configuration and the resulting properties, which make it suitable for particular applications in research and industry.

Properties

CAS No.

800385-91-5

Molecular Formula

C32H50O8

Molecular Weight

562.7 g/mol

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-14-(methoxymethoxy)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate

InChI

InChI=1S/C32H50O8/c1-7-8-9-10-11-12-13-14-25(34)40-32-26(29(32,4)5)23-16-22(18-33)17-30(36)24(15-20(2)27(30)35)31(23,37)21(3)28(32)39-19-38-6/h15-16,21,23-24,26,28,33,36-37H,7-14,17-19H2,1-6H3/t21-,23+,24-,26-,28-,30-,31-,32-/m1/s1

InChI Key

CKYIOSKIUGWMBM-VPQLAEANSA-N

SMILES

CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OCOC)C)O)C=C(C4=O)C)O)CO

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OCOC)C)O)C=C(C4=O)C)O)CO

Canonical SMILES

CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OCOC)C)O)C=C(C4=O)C)O)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

12-O-methoxymethylphorbol-13-decanoate
NPB-11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,9,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-9-(methoxymethoxy)-1,1,6,8-tetramethyl-5-oxo-9ah-cyclopropa(3,4)benz(1,2-E)azulen-9a-yl ester
Reactant of Route 2
Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,9,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-9-(methoxymethoxy)-1,1,6,8-tetramethyl-5-oxo-9ah-cyclopropa(3,4)benz(1,2-E)azulen-9a-yl ester
Reactant of Route 3
Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,9,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-9-(methoxymethoxy)-1,1,6,8-tetramethyl-5-oxo-9ah-cyclopropa(3,4)benz(1,2-E)azulen-9a-yl ester
Reactant of Route 4
Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,9,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-9-(methoxymethoxy)-1,1,6,8-tetramethyl-5-oxo-9ah-cyclopropa(3,4)benz(1,2-E)azulen-9a-yl ester
Reactant of Route 5
Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,9,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-9-(methoxymethoxy)-1,1,6,8-tetramethyl-5-oxo-9ah-cyclopropa(3,4)benz(1,2-E)azulen-9a-yl ester
Reactant of Route 6
Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,9,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-9-(methoxymethoxy)-1,1,6,8-tetramethyl-5-oxo-9ah-cyclopropa(3,4)benz(1,2-E)azulen-9a-yl ester

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